

Dodicin performance in standardized disinfectant efficacy tests (e.g., AOAC)

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Compound of Interest

Compound Name: *Dodicin*

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Dodicin's Efficacy in Standardized Disinfectant Tests: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Dodicin**'s performance in standardized disinfectant efficacy tests, primarily focusing on the AOAC (Association of Official Analytical Chemists) Use-Dilution Test. **Dodicin**, a quaternary ammonium compound (QAC) chemically known as dodecyl dimethyl ammonium chloride, is evaluated against other common disinfectant alternatives, with supporting data from various studies.

Performance Comparison of Disinfectants

The following table summarizes the performance of **Dodicin** (represented by formulations containing didecyl dimethyl ammonium chloride and other QACs) and its alternatives in the AOAC Use-Dilution Test against two common challenge organisms: *Staphylococcus aureus* (a Gram-positive bacterium) and *Pseudomonas aeruginosa* (a Gram-negative bacterium). The AOAC Use-Dilution Test is a carrier-based method that evaluates a disinfectant's ability to kill microorganisms on a hard, non-porous surface. A passing result is determined by the number of inoculated carriers (out of 60) that show no microbial growth after exposure to the disinfectant.

Disinfectant Active Ingredient	Test Method	Challenge Organism	Performance (Positive Carriers out of 60)	Conclusion
Dodacin (as part of a QAC formulation)	AOAC Use- Dilution Test	Staphylococcus aureus	Pass (Specific carrier count not detailed in available public data, but formulations are reported to pass) [1] [2]	Effective
AOAC Use- Dilution Test	Pseudomonas aeruginosa	Pass (Specific carrier count not detailed in available public data, but formulations are reported to pass) [1]	Effective	
Alternative: Glutaraldehyde- based	AOAC Use- Dilution Test	Pseudomonas aeruginosa	0/60 (at 3 minutes contact time for a micellar glutaraldehyde formulation)	Highly Effective
Alternative: Ortho- phthalaldehyde (OPA)-based	AOAC Use- Dilution Test	Pseudomonas aeruginosa	0/60 (at 5 minutes contact time for a micellar OPA formulation)	Effective
Alternative: Peracetic Acid	Not specified (biofilm efficacy study)	Staphylococcus aureus	Significant reduction in viable cells	Effective

Not specified (biofilm efficacy study)	Pseudomonas aeruginosa	Eradicated at 2500 ppm	Effective	
Various QAC-based Formulations	Modified AOAC Use-Dilution Test	Staphylococcus aureus	Passed in majority of tested commercial products[3]	Generally Effective
Modified AOAC Use-Dilution Test	Pseudomonas aeruginosa	Lower efficacy compared to S. aureus, with some products failing[3]	Variable Efficacy	

Note: The performance of disinfectants in the AOAC Use-Dilution Test can be variable, particularly for QACs against Pseudomonas aeruginosa.[4][5] This variability can be influenced by factors such as the specific formulation, contact time, and the presence of organic soil.

Experimental Protocols

A detailed understanding of the methodologies behind these efficacy tests is crucial for interpreting the results. Below are the summarized protocols for the key AOAC Use-Dilution Tests.

AOAC Use-Dilution Test (Methods 955.15 for S. aureus and 964.02 for P. aeruginosa)

This test evaluates the bactericidal efficacy of disinfectants on hard surfaces.

1. Preparation of Materials:

- **Test Organisms:** Standardized cultures of Staphylococcus aureus (ATCC 6538) or Pseudomonas aeruginosa (ATCC 15442) are prepared in a liquid growth medium.
- **Carriers:** Stainless steel cylinders (penicylinders) are used as the hard surface carriers. They are sterilized before use.

- **Disinfectant Solution:** The disinfectant to be tested is prepared at its use-dilution.
- **Growth Medium:** A sterile liquid growth medium is prepared to culture any surviving bacteria after disinfection.

2. Inoculation of Carriers:

- A batch of sterile carriers is immersed in the bacterial culture for a specified period to allow the bacteria to adhere to the surface.
- The inoculated carriers are then aseptically removed and dried in an incubator, leaving a film of dried bacteria on the surface.

3. Exposure to Disinfectant:

- Each dried, inoculated carrier is individually immersed in a tube containing the disinfectant solution for a predetermined contact time (e.g., 10 minutes).

4. Neutralization and Culturing:

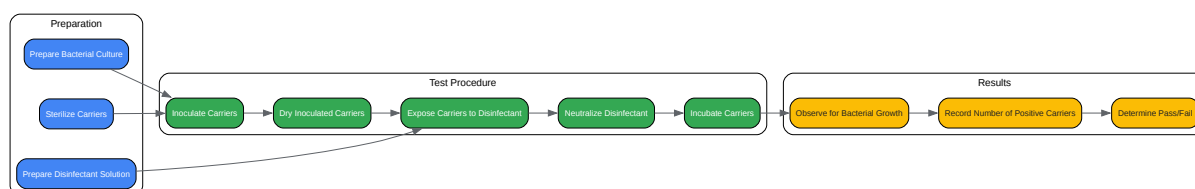
- After the contact time, each carrier is aseptically transferred to a tube containing a neutralizing broth that stops the action of the disinfectant.
- These tubes are then incubated under conditions suitable for bacterial growth.

5. Interpretation of Results:

- After incubation, the tubes are visually inspected for turbidity (cloudiness), which indicates bacterial growth.
- The number of tubes showing growth (positive carriers) out of the total number of tested carriers (typically 60) is recorded.
- **Passing Criteria:** For a disinfectant to pass the test, it must show no growth in a specified number of the 60 tubes. For *S. aureus*, at least 57 out of 60 carriers must be negative. For *P. aeruginosa*, at least 54 out of 60 carriers must be negative.^{[6][7]}

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the AOAC Use-Dilution Test.



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Caption: Workflow of the AOAC Use-Dilution Test.

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